3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one is a complex organic compound belonging to the class of azetidinones, which are four-membered cyclic amides. This compound features multiple functional groups, including an amino group and methoxy substituents, which contribute to its potential biological activities. The molecular formula of this compound is , with a molecular weight of approximately 372.4 g/mol. It is classified as an azetidinone due to the presence of the azetidine ring structure.
Methods and Technical Details
The synthesis of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one typically involves several key steps:
The detailed synthetic routes may vary based on specific reagents and conditions used, as well as desired yields and selectivity.
Structure and Data
The molecular structure of 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one includes an azetidine ring with substituents that enhance its chemical properties:
COC1=C(C=C(C=C1)CN2C(C(C2=O)N)C3=CC(=C(C=C3)OC)OC)OCThe presence of methoxy groups significantly influences the compound's reactivity and solubility properties .
Reactions and Technical Details
3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one can undergo various chemical reactions:
The outcomes of these reactions depend on specific reagents and conditions used during synthesis.
The mechanism of action for 3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one involves interactions with various biological targets:
These mechanisms suggest potential applications in pharmacology and medicinal chemistry.
The physical state and solubility characteristics are crucial for its application in laboratory settings and potential pharmaceutical formulations .
3-Amino-1-(3,4-dimethoxybenzyl)-4-(4-methoxyphenyl)azetidin-2-one has several scientific uses:
This compound exemplifies significant potential within medicinal chemistry due to its diverse structural features and biological activity profiles.
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 19420-61-2
CAS No.: 463-82-1
CAS No.: 64354-92-3